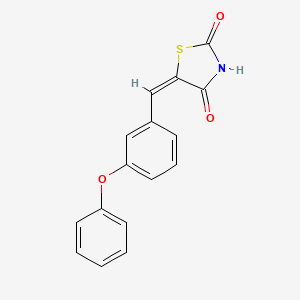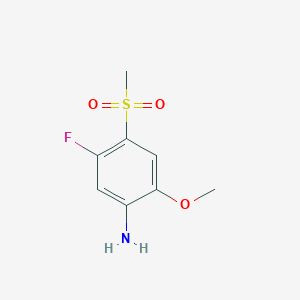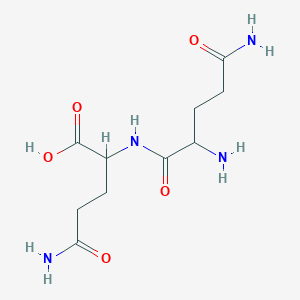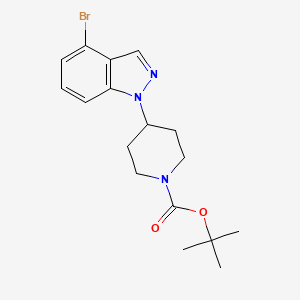
tert-Butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a 4-bromo-1H-indazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-1H-indazole and tert-butyl 4-hydroxypiperidine-1-carboxylate.
Formation of Intermediate: The 4-bromo-1H-indazole is reacted with tert-butyl 4-hydroxypiperidine-1-carboxylate under appropriate conditions to form the desired intermediate.
Final Product: The intermediate is then subjected to further reactions, such as esterification, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom on the indazole ring.
Oxidation and Reduction: The compound may participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Esterification: Acid chlorides or anhydrides in the presence of a base can facilitate esterification.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound is explored for its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate cellular pathways and mechanisms.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties.
Agriculture: It can be used in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, while the tert-butyl ester group enhances the compound’s lipophilicity, facilitating its cellular uptake.
Comparación Con Compuestos Similares
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and its analogues.
tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate: Used as a pharmaceutical intermediate.
tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate: Another piperidine carboxylate with a bromomethyl group.
Uniqueness:
Indazole Moiety: The presence of the indazole ring distinguishes tert-Butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate from other similar compounds, providing unique binding properties and biological activity.
Bromine Atom: The bromine atom on the indazole ring allows for specific substitution reactions, enabling the synthesis of diverse derivatives.
Propiedades
Fórmula molecular |
C17H22BrN3O2 |
|---|---|
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-bromoindazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)20-9-7-12(8-10-20)21-15-6-4-5-14(18)13(15)11-19-21/h4-6,11-12H,7-10H2,1-3H3 |
Clave InChI |
SASGMNQGOFOTGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)
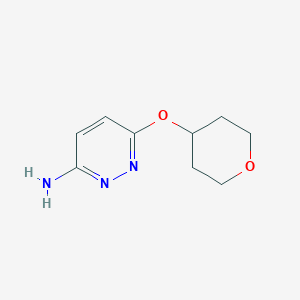
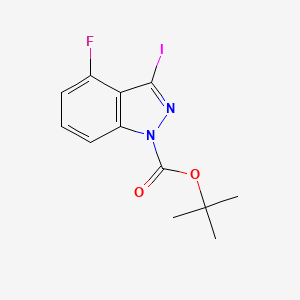


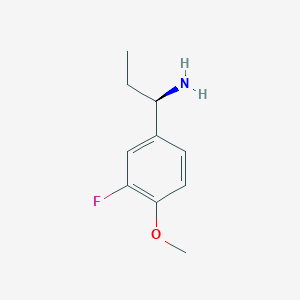
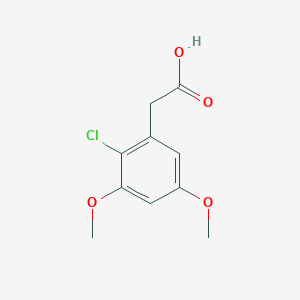
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13989111.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)
